molecular formula C11H12N2O2 B125313 6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol CAS No. 151099-09-1

6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol

Cat. No. B125313
CAS RN: 151099-09-1
M. Wt: 204.22 g/mol
InChI Key: YLWLDKVTAXTNDI-UHFFFAOYSA-N
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Description

“6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol” is a derivative of 1,8-naphthyridine . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . For instance, the synthesis of 6-(4-Hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-4-aryl-5,6-dihydro-1H-pyrimidin-2-one involves adding chalcones to a mixture made from urea in ethanol and few drops of conc. HCl .


Molecular Structure Analysis

The molecular structure of “6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol” is a derivative of 1,8-naphthyridine, which is a naphthalene analog containing two fused pyridine rings . The IR spectrum shows peaks at 3158 (OH), 1596, 1504 (C=C, C=N) cm^-1 . The 1H NMR spectrum shows peaks at 2.00 (2H, dd, C4-H, J = 9.3 Hz), 2.74, 2.90 (6H, 2s, 2CH3), 5.32 (1H, t, C5-H, J = 9.3 Hz), 5.64 (1H, s, -OH), 6.41-8.51 (16H, m, Ar-H) .


Chemical Reactions Analysis

1,8-Naphthyridines exhibit a variety of chemical reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . For instance, a water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol” include a dark brown solid appearance with a melting point of 108-110°C . The IR spectrum shows peaks at 3158 (OH), 1596, 1504 (C=C, C=N) cm^-1 . The 1H NMR spectrum shows peaks at 2.00 (2H, dd, C4-H, J = 9.3 Hz), 2.74, 2.90 (6H, 2s, 2CH3), 5.32 (1H, t, C5-H, J = 9.3 Hz), 5.64 (1H, s, -OH), 6.41-8.51 (16H, m, Ar-H) .

Future Directions

The future directions for “6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential applications in medicinal chemistry and materials science . Their diverse biological activities make them promising candidates for drug development .

properties

IUPAC Name

6-ethoxy-7-methyl-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-10-6-8-9(14)4-5-12-11(8)13-7(10)2/h4-6H,3H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWLDKVTAXTNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C2C(=C1)C(=O)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-7-methyl-1,8-naphthyridin-4-ol

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